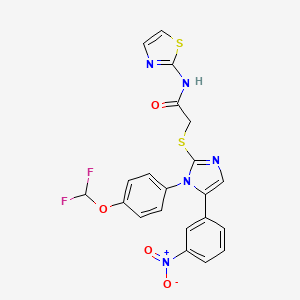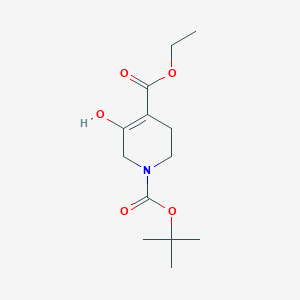![molecular formula C17H20FNO B2590814 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one CAS No. 1797286-58-8](/img/structure/B2590814.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one is a complex organic compound that is of interest in various fields, including chemistry, biology, and pharmacology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one typically involves multi-step organic reactions starting from readily available precursors. The key steps include the formation of the azabicyclic ring system and the introduction of the fluoro and methyl groups onto the phenyl ring. This often involves the use of chiral catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
In industrial settings, the production of this compound might involve optimized synthesis pathways that minimize costs and increase yields. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthetic process.
化学反应分析
Types of Reactions
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one can undergo a variety of chemical reactions including:
Oxidation: : Conversion to more oxidized forms, potentially producing ketones or alcohols.
Reduction: : Reduction reactions may involve converting the ketone group to an alcohol.
Substitution: : Nucleophilic or electrophilic substitution at various positions on the molecule.
Common Reagents and Conditions
These reactions often involve common organic reagents such as sodium borohydride for reductions or oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary but typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
Depending on the reaction type, the major products can vary. For example, an oxidation might produce a more polar product, while reduction could yield a less polar alcohol.
科学研究应用
Chemistry
In chemistry, this compound is often studied for its unique structural properties and reactivity. Researchers may use it to understand the behavior of bicyclic compounds and the effect of substituents like fluoro and methyl groups on the reactivity.
Biology
In biological research, this compound may be used to study receptor binding and interaction with enzymes due to its bicyclic structure which can mimic certain natural products.
Medicine
Medically, this compound could be of interest due to its potential as a drug candidate. The bicyclic structure is often associated with bioactivity, and the presence of a fluoro group can enhance the stability and bioavailability of drugs.
Industry
Industrially, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
作用机制
The mechanism by which 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one exerts its effects is primarily through its interaction with molecular targets such as receptors or enzymes. Its bicyclic structure allows it to fit into specific binding sites, and the fluoro group can participate in hydrogen bonding or other electrostatic interactions, affecting the compound's pharmacokinetics and pharmacodynamics.
相似化合物的比较
Similar Compounds
Tropane: A structurally similar bicyclic compound.
Cocaine: Contains a similar azabicyclic structure.
Scopolamine: Another compound with a related structure.
Uniqueness
What makes 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one unique is the specific placement of the fluoro and methyl groups, which can significantly alter its reactivity and biological activity compared to its structural analogs.
This article provides a comprehensive overview of 1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one, touching upon its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-12-5-6-13(11-16(12)18)7-10-17(20)19-14-3-2-4-15(19)9-8-14/h2-3,5-6,11,14-15H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEBFXBMLFMMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2C3CCC2C=CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2590731.png)
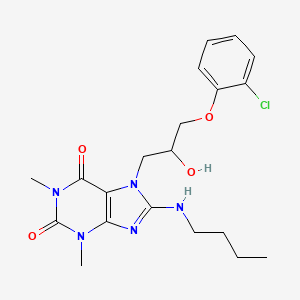
![1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione](/img/structure/B2590734.png)
![2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2590736.png)
![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2590739.png)
![3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2590740.png)
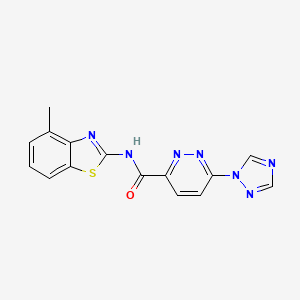
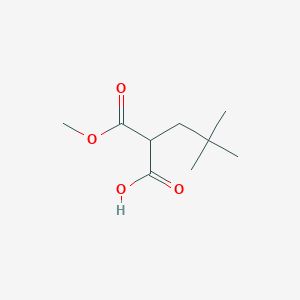

![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2590747.png)
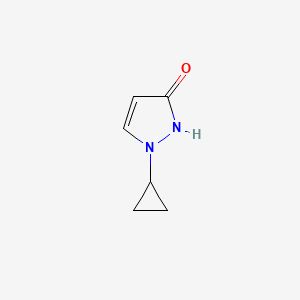
![4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2590751.png)
